molecular formula C29H24N2O5 B11960160 Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 522592-20-7

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11960160
CAS No.: 522592-20-7
M. Wt: 480.5 g/mol
InChI Key: CEUOTRMFRAGKLQ-UHFFFAOYSA-N
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Description

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo-phenanthroline core. Key structural elements include:

  • Diethyl ester groups at positions 9 and 10.
  • A 4-methylbenzoyl substituent at position 11. This compound belongs to a class of molecules synthesized via 1,3-dipolar cycloaddition reactions, typically starting from 1,10-phenanthroline precursors .

Preparation Methods

The synthesis of diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a][1,10]phenanthroline Core: This step involves the cyclization of 1,10-phenanthroline with suitable reagents to form the pyrrolo[1,2-a][1,10]phenanthroline core.

    Introduction of the 4-Methylbenzoyl Group: The core structure is then reacted with 4-methylbenzoyl chloride in the presence of a base to introduce the 4-methylbenzoyl group.

    Esterification: Finally, the compound is esterified with diethyl oxalate to form the diethyl ester functionalities.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound’s ability to intercalate with DNA makes it useful in studying DNA interactions and developing potential therapeutic agents.

    Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.

    Industry: The compound’s luminescent properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA and metal ions. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting DNA function and leading to potential antimicrobial effects. Additionally, its ability to chelate metal ions makes it useful in forming stable metal complexes with various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs vary in two primary aspects: (1) substituents on the benzoyl group at position 11 and (2) ester groups at positions 9 and 10. Below is a systematic comparison:

Variation in Benzoyl Substituents

Substituents at position 11 influence electronic properties, steric bulk, and biological activity:

Substituent Compound Example Molecular Formula Molecular Weight (g/mol) Notable Properties References
4-Methylbenzoyl Diethyl 11-(4-methylbenzoyl)... (Main compound) - - Moderate electron-donating group; potential stability enhancement.
4-Fluorobenzoyl Diethyl 11-(4-fluorobenzoyl)... - - Electron-withdrawing fluorine enhances polarity; improved solubility in polar solvents.
Biphenylylcarbonyl Diethyl 11-(4-biphenylylcarbonyl)... C₃₄H₂₆N₂O₅ 542.59 Extended π-conjugation; potential for enhanced photoluminescence.
3-Nitrobenzoyl Diethyl 11-(3-nitrobenzoyl)... C₂₈H₂₁N₃O₇ 511.48 Electron-withdrawing nitro group may reduce stability; high melting point (263–265°C).
4-Chlorobenzoyl Dimethyl 11-(4-chlorobenzoyl)... C₂₆H₁₇ClN₂O₅ 472.90 Chlorine increases molecular weight and lipophilicity; used in crystallography studies.
Trifluoromethylbenzoyl 11-[4-(Trifluoromethyl)benzoyl]-... - - Strong electron-withdrawing effect; may enhance bioactivity in medicinal applications.

Variation in Ester Groups

Ester groups at positions 9 and 10 affect solubility and steric hindrance:

Ester Group Compound Example Molecular Formula Molecular Weight (g/mol) Key Characteristics References
Diethyl Main compound; Diethyl 11-(3-nitrobenzoyl)... C₂₈H₂₁N₃O₇ 511.48 Common in synthesis; moderate steric bulk.
Dimethyl Dimethyl 11-(4-chlorobenzoyl)... C₂₆H₁₇ClN₂O₅ 472.90 Smaller ester groups may improve crystallinity but reduce solubility.
Diisopropyl Diisopropyl 11-(4-fluorobenzoyl)... C₃₀H₂₅FN₂O₅ 513.18 Increased steric hindrance; predicted collision cross-section (CCS) of 222.2 Ų (M+H⁺ adduct).

Spectroscopic Data

  • ¹H-NMR Shifts :
    • Diethyl 11-(3-nitrobenzoyl)...: δ 8.98 ppm (H-2'), 8.60 ppm (H-8) .
    • Diethyl 11-(4-biphenylylcarbonyl)...: Aromatic protons observed between δ 7.37–8.98 ppm .
  • IR Peaks :
    • Diethyl 11-(3-nitrobenzoyl)...: Strong carbonyl stretches at 1711 cm⁻¹ (ester) and 1655 cm⁻¹ (benzoyl) .

Biological Activity

Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyrrolo[1,2-a][1,10]phenanthroline core with a 4-methylbenzoyl group and two diethyl ester functionalities. The synthesis typically involves several steps:

  • Formation of the Core : Cyclization of 1,10-phenanthroline.
  • Introduction of the Benzoyl Group : Reaction with 4-methylbenzoyl chloride.
  • Esterification : Using diethyl oxalate to introduce the diethyl ester groups.

These steps are optimized in industrial settings to enhance yield and purity .

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. The planar structure allows it to insert itself between DNA base pairs, disrupting normal DNA function, which can lead to:

  • Antimicrobial Effects : By interfering with bacterial DNA replication.
  • Anticancer Properties : Inducing apoptosis in cancer cells through DNA damage .

Additionally, the compound can chelate metal ions due to its nitrogen-rich structure, forming stable complexes that may exhibit unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest potential for development as a new class of antibiotics .

Anticancer Activity

In cancer research contexts, the compound has shown promise in inhibiting cell growth in several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)0.25
A375 (Melanoma)0.30
NCI-H460 (Lung)0.33

The low IC50 values indicate potent anticancer activity, warranting further investigation into its mechanism and potential clinical applications .

Coordination Chemistry

Due to its ability to form stable complexes with metal ions, this compound is also utilized in coordination chemistry. It acts as a ligand in various metal complexes that have applications ranging from catalysis to materials science .

Case Studies

  • DNA Interaction Studies : A study involving fluorescence spectroscopy demonstrated that the compound effectively intercalates into DNA, leading to significant quenching of fluorescence signals that correlate with increased concentrations of the compound .
  • In Vivo Efficacy : Animal models treated with the compound showed reduced tumor size compared to control groups, suggesting its potential as an effective therapeutic agent against specific cancers .
  • Metal Complex Formation : Research has highlighted the formation of complexes with transition metals such as copper and iron, which exhibited enhanced biological activities compared to the free ligand .

Properties

CAS No.

522592-20-7

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C29H24N2O5/c1-4-35-28(33)22-21-15-14-19-13-12-18-7-6-16-30-24(18)25(19)31(21)26(23(22)29(34)36-5-2)27(32)20-10-8-17(3)9-11-20/h6-16H,4-5H2,1-3H3

InChI Key

CEUOTRMFRAGKLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)C)C5=C(C=CC=N5)C=C3

Origin of Product

United States

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